2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid
Overview
Description
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Substitution: The fluorophenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenylamino group.
Scientific Research Applications
2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
2-(3-Methylphenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve metabolic stability, and increase binding affinity to biological targets compared to other halogen or alkyl-substituted analogs.
Properties
IUPAC Name |
2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWKVOUWHSQNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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